Technical Whitepaper: Ethyl 3-Morpholinopropionate (CAS 20120-24-5)
Technical Whitepaper: Ethyl 3-Morpholinopropionate (CAS 20120-24-5)
A Versatile Synthon for Medicinal Chemistry and Solubility Enhancement
Part 1: Executive Summary
Ethyl 3-morpholinopropionate (CAS 20120-24-5), often referred to in industrial catalogs as Ethyl 4-morpholinepropionate , represents a critical building block in modern drug discovery. Structurally, it combines a lipophilic ethyl ester tail with a polar, basic morpholine head via a flexible ethylene linker. This bifunctional nature makes it an ideal "solubility handle" in fragment-based drug design (FBDD) and a robust precursor for generating hydrazide-based linkers.
This guide moves beyond basic catalog data to provide a field-tested analysis of its synthesis, reactivity profile, and application in pharmaceutical workflows. We focus on the Michael Addition pathway for its synthesis due to its high atom economy and scalability, while highlighting downstream transformations essential for library generation.
Part 2: Chemical Identity & Physical Properties[1][2][3]
Understanding the physicochemical baseline is crucial for process optimization. The compound is a
Table 1: Physicochemical Specifications
| Property | Specification | Notes for Application |
| IUPAC Name | Ethyl 3-(morpholin-4-yl)propanoate | "4-" denotes Nitrogen attachment |
| CAS Number | 20120-24-5 | Primary identifier |
| Molecular Formula | MW: 187.24 g/mol | |
| Boiling Point | 118°C @ 12 mmHg | Vacuum distillation required for purification |
| Density | 1.04 g/mL | Denser than water; facilitates phase separation |
| Solubility | Miscible in EtOH, DCM, Toluene | Moderate water solubility due to morpholine N |
| pKa (Calc) | ~6.60 (Conjugate acid) | Weak base; amenable to salt formation (HCl, Tosylate) |
Part 3: Synthesis & Manufacturing Strategy
The industrial standard for synthesizing Ethyl 3-morpholinopropionate is the aza-Michael addition . This route is preferred over alkylation (using ethyl 3-chloropropionate) because it avoids the generation of stoichiometric salt waste (Green Chemistry Principle #2: Atom Economy).
The Mechanism: Aza-Michael Addition
The reaction involves the nucleophilic attack of the secondary amine (morpholine) onto the
Key Process Insight: While the reaction can proceed neat (solvent-free), the exothermicity of the Michael addition requires careful thermal management to prevent polymerization of the acrylate starting material.
Figure 1: The atom-economic aza-Michael addition pathway. No by-products are generated, making purification straightforward.
Part 4: Synthetic Utility & Reactivity Profile[3][4]
For the medicinal chemist, the value of Ethyl 3-morpholinopropionate lies in its derivatization potential.[1][2] It serves as a "masked" linker. The ester group allows for orthogonal chemistry relative to the tertiary amine.
1. Hydrazinolysis (Linker Synthesis)
Reaction with hydrazine hydrate yields 3-morpholinopropanohydrazide . This is a critical intermediate for forming acylhydrazone linkers, often used to conjugate drugs to targeting moieties or to create dynamic combinatorial libraries.
2. Hydrolysis (Acid Generation)
Saponification yields the free acid (HCl salt form recommended for stability). This acid is a common reagent for amide coupling reactions to attach the "morpholine-ethyl" tail to amine-bearing scaffolds, improving the LogD of the final drug candidate.
3. Quaternization
The tertiary nitrogen can be alkylated to form quaternary ammonium salts, used in creating cationic lipids or phase transfer catalysts.
Figure 2: Divergent synthesis tree demonstrating the versatility of the ethyl ester scaffold in generating functionalized building blocks.
Part 5: Experimental Protocol (Self-Validating System)
Protocol: Solvent-Free Synthesis of Ethyl 3-Morpholinopropionate
This protocol is designed for high purity (>98%) without chromatographic separation, relying on distillation.
Reagents:
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Morpholine (1.05 equiv) - Slight excess ensures full consumption of acrylate.
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Ethyl Acrylate (1.00 equiv) - Limiting reagent to avoid polymerization issues during workup.
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Phenothiazine (0.1 mol%) - Radical inhibitor (optional but recommended).
Step-by-Step Methodology:
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Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and an internal thermometer. Place in an ice-water bath.
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Charging: Add Morpholine (87.1 g, 1.0 mol) to the flask.
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Addition: Add Ethyl Acrylate (100.1 g, 1.0 mol) dropwise via the funnel.
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Critical Control Point: Maintain internal temperature below 30°C. The reaction is highly exothermic. Rapid addition will cause a runaway exotherm.
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Reaction: Once addition is complete, remove the ice bath and stir at room temperature for 4 hours.
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Validation: Monitor by TLC (10% MeOH/DCM) or GC-MS. Disappearance of the acrylate peak indicates completion.
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Workup: The mixture is now crude product. No aqueous extraction is necessary (avoids emulsion formation with the surfactant-like product).
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Purification: Perform vacuum distillation.
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Collect fraction boiling at 118–120°C / 12 mmHg .
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Discard the chemically distinct "fore-run" (unreacted morpholine).
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Yield: Expect 170–180 g (90–96% Yield).
Part 6: Safety & Handling
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Sensitization: Ethyl acrylate (starting material) is a potent sensitizer and lachrymator. All operations must occur in a fume hood. The final product is less volatile but should be treated as an irritant (H315, H319).
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Storage: Store under nitrogen. While stable, the ester can hydrolyze slowly if exposed to atmospheric moisture over months.
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Retro-Michael Risk: Do not distill at atmospheric pressure; temperatures >160°C can induce retro-Michael decomposition, reverting the product to morpholine and acrylate.
Part 7: References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88374, Ethyl 3-morpholinopropionate. Retrieved from [Link]
